A Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: Properties, Synthesis, and Applications
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter that combines synthetic accessibility with desirable pharmacological properties is perpetual. Saturated spirocyclic scaffolds have emerged as privileged structures, offering a distinct departure from the predominantly flat, aromatic compounds that have historically dominated drug discovery pipelines. The rigid, three-dimensional architecture of spirocycles, such as the 1,6-diazaspiro[3.4]octane core, provides a unique platform for orienting functional groups in precise vectors, which can lead to enhanced target affinity and selectivity.[1]
This guide focuses on tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (CAS 1148044-31-8), a versatile building block that provides synthetic access to a range of mono-functionalized spirocyclic diamines. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen leaves the pyrrolidine nitrogen available for subsequent elaboration, making it a critical intermediate for generating libraries of novel compounds. Herein, we provide an in-depth analysis of its chemical properties, validated protocols for its synthesis and manipulation, and a discussion of its application in the development of advanced therapeutic agents.
Core Physicochemical and Spectral Properties
Precise characterization is the bedrock of chemical synthesis and drug development. While extensive experimental data for this specific isomer is not widely published, a combination of predicted values and data from analogous structures provides a robust profile.
Physicochemical Data
The key physicochemical properties of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate are summarized in the table below. These values are crucial for predicting solubility, stability, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1148044-31-8 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| Boiling Point (Predicted) | 301.3 ± 15.0 °C | [2] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.54 ± 0.20 (for the protonated secondary amine) | [2] |
| Storage Conditions | 2-8°C, protect from light | [2] |
Spectral Analysis (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ 3.8-4.0 (m, 4H): Complex multiplets for the four protons on the carbons adjacent to the nitrogen within the Boc-protected azetidine ring.
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δ 2.8-3.0 (m, 4H): Multiplets for the four protons on the carbons adjacent to the free secondary amine in the pyrrolidine ring.
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δ 1.8-2.1 (m, 2H): Multiplets for the remaining two protons on the pyrrolidine ring.
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δ 1.5-1.7 (br s, 1H): A broad singlet for the proton on the secondary amine (NH), which may exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 156-157: Carbonyl carbon of the Boc group.
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δ ~80: Quaternary carbon of the tert-butyl group.
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δ ~60-65: Spirocyclic carbon.
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δ ~50-55: Methylene carbons adjacent to the Boc-protected nitrogen.
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δ ~45-50: Methylene carbons adjacent to the secondary amine nitrogen.
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δ ~30-35: Remaining methylene carbon of the pyrrolidine ring.
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δ 28.5: Methyl carbons of the tert-butyl group.
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Mass Spectrometry (ESI+):
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m/z 213.16 [M+H]⁺: The protonated molecular ion.
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m/z 157.12 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group, a characteristic fragmentation.
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m/z 113.11 [M-Boc+H]⁺: Loss of the entire Boc group.
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Synthesis and Elaboration
The synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate requires a strategy that can differentiate between the two secondary amine functionalities of the parent 1,6-diazaspiro[3.4]octane. Two primary strategies are viable: selective protection of the parent diamine or synthesis from a pre-functionalized precursor.
Synthetic Workflow: Selective Mono-Boc Protection
A common and efficient method for the selective mono-protection of a symmetric diamine involves the transient protonation of one amine group, rendering it less nucleophilic and directing the reaction to the remaining free amine.[4][5] This "one-pot" procedure offers high efficiency and atom economy.
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Diamine Preparation: Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane at 0 °C.
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Selective Protonation: Add a solution of a strong acid (e.g., 1.0 eq of HCl in dioxane or dropwise addition of trimethylsilyl chloride) to the stirring solution. The formation of the mono-hydrochloride salt effectively protects one of the two chemically equivalent amines.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.
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Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched, and the pH is adjusted to >12 with an aqueous base (e.g., NaOH). The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mono-protected product.
Causality Behind the Protocol: The success of this method hinges on the significant difference in nucleophilicity between a free amine and its protonated ammonium salt. By using a single equivalent of acid, a statistical equilibrium is established that heavily favors the mono-protonated species, thereby directing the electrophilic Boc₂O to the unprotected nitrogen atom.
Caption: Workflow for selective mono-Boc protection.
Key Chemical Reactions and Mechanisms
The utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected amine is stable under a wide range of conditions, while the free secondary amine is available for various transformations.
N-Boc Deprotection
The removal of the Boc group is a fundamental step to unmask the azetidine nitrogen for further functionalization. This is typically achieved under acidic conditions.
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation is typically scavenged by the solvent or can be trapped by a nucleophile.[6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
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Dissolve the Boc-protected diamine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq), often as a 20-50% solution in DCM, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the TFA salt.
-
Dissolve the Boc-protected diamine (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
Trustworthiness of Protocols: These are standard, well-established procedures for Boc deprotection. The choice between TFA and HCl often depends on the acid sensitivity of other functional groups in the molecule and the desired salt form of the final product. TFA is generally easier to remove due to its volatility, but HCl/dioxane can provide a crystalline hydrochloride salt directly.
Functionalization of the Secondary Amine
With the Boc group intact, the secondary amine of the pyrrolidine ring serves as a nucleophilic handle for a variety of synthetic transformations. This selective functionalization is the primary application of this building block.
-
N-Arylation/N-Alkylation: Coupling with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
-
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.
This versatility is exemplified by its use in the preparation of N-(3-pyridinyl) spirocyclic diamines, which are ligands for nicotinic acetylcholine receptors.[2] This involves a coupling reaction between the free secondary amine and a suitable pyridine derivative.
Caption: Key functionalization reactions of the free amine.
Conclusion and Outlook
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a powerful and strategic building block for introducing three-dimensional complexity into molecular design. Its unique architecture, combined with the orthogonal protection strategy, provides a reliable entry point to a diverse range of novel spirocyclic compounds. The synthetic protocols for its creation and manipulation are robust and scalable. As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic systems, the demand for sophisticated, spirocyclic intermediates like this one will undoubtedly grow, solidifying its role as a key tool for the modern medicinal chemist.
References
- BenchChem. (2025). Physicochemical Profile of 1,6-Diazaspiro[3.4]octane: A Technical Guide for Drug Development Professionals. BenchChem Technical Support Team. [Link not available]
- BLD Pharm. tert-Butyl 1,6-diazaspiro[3.
- Chongqing Chemdad Co., Ltd. 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester.
- Fisher Scientific. Amine Protection / Deprotection.
- Flores-Alamo, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Hebei Boze Chemical Co., Ltd. BOC deprotection.
- National Center for Biotechnology Information. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem Compound Summary for CID 53484530.
- BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. [Link not available]
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